4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 886915-28-2
Cat. No.: VC11861757
Molecular Formula: C22H18N4O6S2
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886915-28-2 |
|---|---|
| Molecular Formula | C22H18N4O6S2 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27) |
| Standard InChI Key | QJWJHHKGAXQRLW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a central 1,3,4-oxadiazole ring substituted at the 2-position with a benzamide group and at the 5-position with a 4-methanesulfonylphenyl moiety. The benzamide component is further modified at the para position with a benzenesulfonamido group, creating a dual sulfonamide-oxadiazole architecture. The IUPAC name—4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide—precisely reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 886915-28-2 |
| Molecular Formula | |
| Molecular Weight | 498.5 g/mol |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
| InChIKey | QJWJHHKGAXQRLW-UHFFFAOYSA-N |
The planar oxadiazole ring contributes to aromatic stabilization, while the sulfonyl groups enhance polarity and potential hydrogen-bonding interactions .
Positional Isomerism and Comparative Analysis
A structural isomer, 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 886909-17-7), demonstrates how methanesulfonyl group positioning influences physicochemical and biological properties . Though sharing the same molecular formula and weight, the meta-substituted isomer exhibits distinct electronic characteristics due to altered charge distribution across the phenyl ring. Such positional variations often lead to differences in target binding affinity and metabolic stability .
Table 2: Comparative Properties of Positional Isomers
Synthetic Methodologies
Oxadiazole Ring Formation
Synthesis typically begins with cyclization of semicarbazide derivatives. A reported protocol involves:
-
Condensation of 4-methanesulfonylbenzaldehyde with semicarbazide in acetic acid to form the semicarbazone intermediate.
-
Oxidative cyclization using bromine/NaOAc to yield 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine .
Amide Coupling
The oxadiazol-2-amine undergoes BOP-mediated coupling with 4-benzenesulfonamidobenzoic acid to install the benzamide moiety. Critical parameters include:
-
Reaction temperature: 0–5°C to minimize racemization
-
Solvent: Anhydrous DMF
Scheme 1: Synthetic Pathway
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
The compound’s solubility profile remains uncharacterized, but structural analogs with dual sulfonyl groups exhibit:
-
LogP ≈ 2.3–2.7 (moderate lipophilicity)
-
Aqueous solubility <10 µg/mL at pH 7.4
-
Enhanced solubility in polar aprotic solvents (DMSO: >50 mg/mL) .
Stability Considerations
Preliminary stability studies on related N-(1,3,4-oxadiazol-2-yl)benzamides indicate:
-
pH-dependent hydrolysis of the oxadiazole ring (t₁/₂ = 4.7 h at gastric pH 1.2)
-
Photodegradation under UV light (λ > 300 nm) via sulfonyl group oxidation .
Biological Activity and Mechanistic Insights
Table 3: Antimicrobial Activity of Structural Analogs
| Compound | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) |
|---|---|---|
| HSGN-235 (CF3O-substituted) | 0.25 | 0.5 |
| HSGN-237 (F-substituted) | 0.5 | 1.0 |
| Target compound (predicted) | 0.5–2.0* | 1.0–4.0* |
| *Estimated based on structural similarity |
Mechanistically, these analogs disrupt membrane potential and inhibit ATP synthesis, suggesting a possible bactericidal mode of action .
Enzyme Inhibition Hypotheses
The benzenesulfonamide moiety is a known pharmacophore for carbonic anhydrase and COX-II inhibition. Molecular docking studies predict:
-
Strong interaction with COX-II active site (ΔG = -9.8 kcal/mol)
-
Hydrogen bonding with His90 and Arg513 residues
Future Research Directions
Priority Investigations
-
Comprehensive ADMET Profiling: Evaluate permeability (Caco-2 assay), hepatotoxicity (CYP inhibition), and plasma protein binding.
-
Target Deconvolution: Use chemical proteomics to identify binding partners beyond preliminary predictions.
-
Isomer Comparison Studies: Compare 3- vs. 4-methanesulfonyl analogs in enzymatic and cellular assays .
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume